molecular formula C17H13NO2S2 B11675028 (5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11675028
M. Wt: 327.4 g/mol
InChI Key: FRFHIEUCMCZYBY-PTNGSMBKSA-N
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Description

(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a phenoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3-phenoxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate acting as a catalyst. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer research, the compound is thought to induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and inhibiting the activity of enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H13NO2S2

Molecular Weight

327.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NO2S2/c1-18-16(19)15(22-17(18)21)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-11H,1H3/b15-11-

InChI Key

FRFHIEUCMCZYBY-PTNGSMBKSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S

Origin of Product

United States

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